Ethyl 4-{2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate is a complex organic compound that features a unique structure combining an ester, an oxadiazole ring, and a phenoxyacetamido group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative, such as an ester or an acyl chloride, under basic conditions (e.g., NaOH in DMSO) at ambient temperature.
Coupling with phenoxyacetic acid: The oxadiazole intermediate is then coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines.
Substitution: Formation of carboxylic acids from esters.
Scientific Research Applications
Ethyl 4-{2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antibacterial and antiviral properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: It is used in research to understand the interaction of oxadiazole-containing compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to antibacterial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and exhibit similar biological activities.
Thiazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Indole Derivatives: Indole-containing compounds are structurally similar and possess diverse biological activities.
Uniqueness
Ethyl 4-{2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate is unique due to its combination of an ester, an oxadiazole ring, and a phenoxyacetamido group, which together contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
ethyl 4-[[2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-2-31-25(30)19-8-12-20(13-9-19)26-22(29)16-32-21-14-10-18(11-15-21)24-27-23(28-33-24)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCGPRFOSGVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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